molecular formula C11H10ClN5O2 B10906475 3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B10906475
M. Wt: 279.68 g/mol
InChI Key: LVXVSLKONBCSON-WLRTZDKTSA-N
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Description

5-Chloro-2-hydroxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound with a complex structure that combines a benzaldehyde derivative with a triazine hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-2-hydroxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism by which 5-chloro-2-hydroxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-hydroxybenzaldehyde 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone lies in its combined structure, which imparts specific chemical and biological properties not found in its individual components

Properties

Molecular Formula

C11H10ClN5O2

Molecular Weight

279.68 g/mol

IUPAC Name

3-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H10ClN5O2/c1-6-10(19)14-11(17-15-6)16-13-5-7-4-8(12)2-3-9(7)18/h2-5,18H,1H3,(H2,14,16,17,19)/b13-5+

InChI Key

LVXVSLKONBCSON-WLRTZDKTSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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